molecular formula C14H14N2OS2 B2784512 1-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)propan-1-one CAS No. 865593-80-2

1-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)propan-1-one

Cat. No. B2784512
CAS RN: 865593-80-2
M. Wt: 290.4
InChI Key: FQLJWBZKYNHRGU-UHFFFAOYSA-N
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Description

1-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)propan-1-one is a chemical compound that has been widely studied in the field of organic chemistry due to its unique structure and potential applications. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In

Scientific Research Applications

Structural Characterization and Analysis

  • Hirshfeld Surface Analysis : A study on the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one revealed its crystal structure and intermolecular interactions through Hirshfeld surface analysis and 2D fingerprint plots. This technique could be applied to understand the structural characteristics of similar compounds, including 1-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)propan-1-one, to determine its potential applications in materials science and molecular engineering (Delgado et al., 2020).

Molecular Docking and Activity Studies

  • Anticancer and Antimicrobial Potential : Research involving molecular docking and vibrational spectroscopy on related pyrazoline compounds indicated the potential for anticancer and antimicrobial activities. These studies suggest that derivatives of pyrazoline, possibly including the compound , could be explored for their biological efficacy and mechanism of action against various pathogens and cancer cell lines (Shana Parveen S et al., 2016).

Corrosion Inhibition Studies

  • Inhibition of Mild Steel Corrosion : A distinct application in the field of materials science is the use of quinoxaline-based propanones as corrosion inhibitors for mild steel in acidic environments. This indicates a potential for this compound to be studied for its corrosion inhibition properties, providing insights into its application in protecting industrial materials (Olasunkanmi & Ebenso, 2019).

Computational and Spectral Analysis

  • Quantum Chemical and Spectral Studies : Computational studies including DFT (Density Functional Theory) calculations and spectral analysis are critical for understanding the electronic structure, reactivity, and stability of compounds. Investigations on closely related pyrazoline derivatives provide a framework for similar studies on this compound, which could reveal its potential applications in designing new materials and drugs (Kumara et al., 2018).

properties

IUPAC Name

1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS2/c1-2-14(17)16-11(13-6-4-8-19-13)9-10(15-16)12-5-3-7-18-12/h3-8,11H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLJWBZKYNHRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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